molecular formula C11H12O3 B1626503 6-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid CAS No. 80859-00-3

6-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

Cat. No.: B1626503
CAS No.: 80859-00-3
M. Wt: 192.21 g/mol
InChI Key: HRGTXAMFYKFAPI-UHFFFAOYSA-N
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Description

6-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H12O3. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a hydroxyl group (-OH) and a carboxylic acid group (-COOH) attached to a tetrahydronaphthalene ring system. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid can be achieved through several methods. One common approach involves the catalytic hydrogenation of naphthalene derivatives. For instance, the hydrogenation of 6-hydroxy-1-naphthoic acid in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas (H2) at elevated temperatures and pressures, can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale catalytic hydrogenation processes. These methods utilize continuous flow reactors and advanced catalytic systems to ensure high yields and purity. The choice of catalyst, reaction conditions, and purification techniques are optimized to meet industrial standards and regulatory requirements.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.

Major Products Formed

    Oxidation: Formation of 6-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.

    Reduction: Formation of 6-hydroxy-1,2,3,4-tetrahydronaphthalene-1-methanol.

    Substitution: Formation of 6-chloro-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.

Scientific Research Applications

6-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 6-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. These functional groups enable a wide range of chemical transformations and interactions with biological molecules, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

6-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h4-6,10,12H,1-3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGTXAMFYKFAPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40509961
Record name 6-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80859-00-3
Record name 6-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Reactant of Route 2
6-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Reactant of Route 3
6-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Reactant of Route 4
6-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Reactant of Route 5
6-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Reactant of Route 6
6-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

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